![molecular formula C15H28O2 B14284290 Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis- CAS No. 129228-18-8](/img/structure/B14284290.png)
Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring with two methoxy groups and a methoxymethyl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- can be achieved through several methods. One common approach involves the methylation of cyclopentanol, where methanol is added to cyclopentene. This method is preferred for its sustainability as it does not produce by-products . Another method involves the use of lithium carbonate for the elimination of α-bromo-cyclopentanone, followed by Claisen condensation, decarboxylation, and isomerization cascades of unsaturated diesters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
Scientific Research Applications
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1,2-dimethoxy-, trans-: This compound has a similar cyclopentane ring structure with two methoxy groups but differs in the position and configuration of the substituents.
1,2-Dimethylenecyclopentane: Another similar compound with a cyclopentane ring and methylene groups.
Uniqueness
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- is unique due to its specific arrangement of methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to other cyclopentane derivatives.
Properties
CAS No. |
129228-18-8 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(2-cyclopentyl-1,3-dimethoxypropan-2-yl)cyclopentane |
InChI |
InChI=1S/C15H28O2/c1-16-11-15(12-17-2,13-7-3-4-8-13)14-9-5-6-10-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
BEDHCUAJOBASSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC)(C1CCCC1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


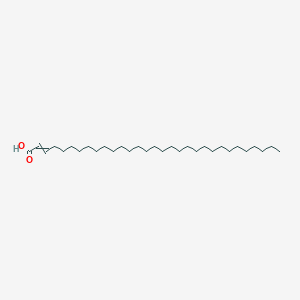
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
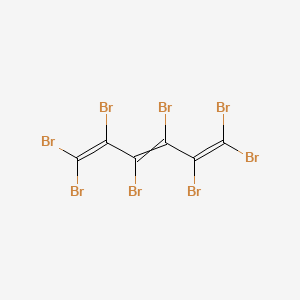
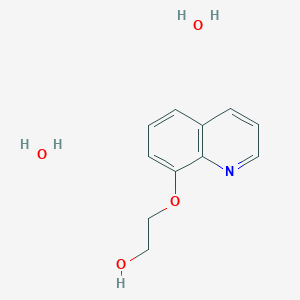

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
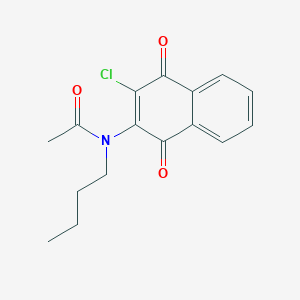
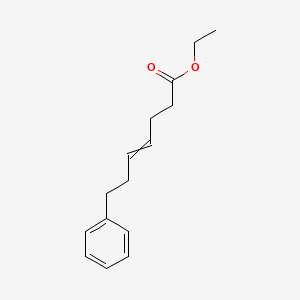
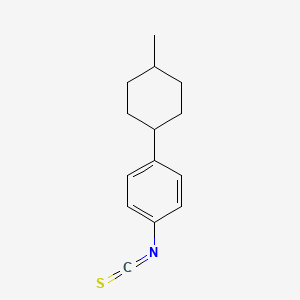
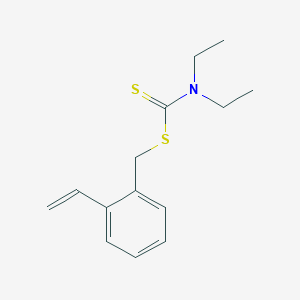
![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
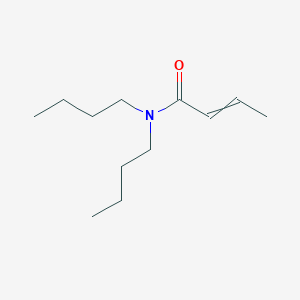
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
